![molecular formula C28H24N2O2 B3530108 4-[(diphenylacetyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B3530108.png)
4-[(diphenylacetyl)amino]-N-(3-methylphenyl)benzamide
Overview
Description
Amides are a type of functional group that contain a carbonyl group (C=O) linked to a nitrogen atom. They play a crucial role in the structure of proteins and are present in a wide range of pharmaceuticals .
Synthesis Analysis
Amides can be synthesized through various methods. One common method is the reaction of an amine with a carboxylic acid or its derivatives . Another method involves the acylation of amines .Molecular Structure Analysis
The molecular structure of an amide consists of a carbonyl group (C=O) and a nitrogen atom. The carbonyl carbon is sp2 hybridized, forming a trigonal planar geometry around it. The nitrogen atom can be either sp2 or sp3 hybridized depending on its bonding .Chemical Reactions Analysis
Amides can undergo a variety of chemical reactions. They can be hydrolyzed to produce carboxylic acids and amines. They can also react with nitrous acid to form carboxylic acids and nitrogen gas .Physical And Chemical Properties Analysis
Amides generally have high boiling points due to the presence of polar carbonyl and amine groups, which can form hydrogen bonds. They are usually solid at room temperature. Amides of five or fewer carbon atoms are soluble in water .Mechanism of Action
Safety and Hazards
The safety and hazards of a specific amide would depend on its specific structure. Some amides are used in pharmaceuticals and are safe for human consumption under certain conditions, while others can be hazardous. It’s important to refer to Material Safety Data Sheets (MSDS) for specific information .
Future Directions
The study and application of amides continue to be a significant area of research in organic chemistry and pharmaceutical science. Future directions may include the development of new synthetic methods, the discovery of new pharmaceuticals, and the study of the biological mechanisms of action of amides .
properties
IUPAC Name |
4-[(2,2-diphenylacetyl)amino]-N-(3-methylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O2/c1-20-9-8-14-25(19-20)30-27(31)23-15-17-24(18-16-23)29-28(32)26(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-19,26H,1H3,(H,29,32)(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZVGXAMYPHBAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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